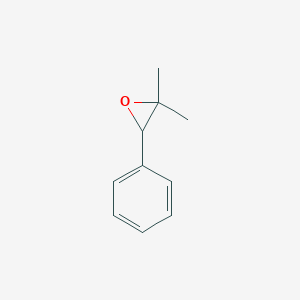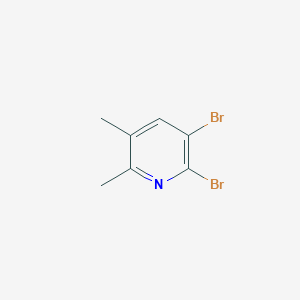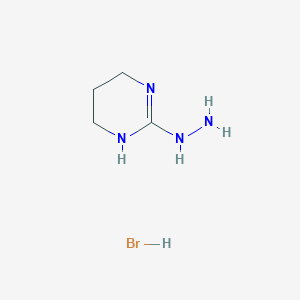
2,2-Dimethyl-3-phenyloxirane
Übersicht
Beschreibung
2,2-Dimethyl-3-phenyloxirane is an organic compound with the molecular formula C10H12O It is a cyclic ether, specifically an oxirane, characterized by a three-membered ring structure containing an oxygen atomIt is commonly used in the production of plastics, resins, and synthetic rubber.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-phenyloxirane can be synthesized through several methods. One common method involves the epoxidation of 2,2-dimethyl-3-phenylpropene using a peracid, such as m-chloroperbenzoic acid, under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. Catalysts such as titanium silicalite-1 (TS-1) are employed in the epoxidation process to achieve higher yields and selectivity. The reaction is carried out in a continuous flow reactor, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: It is utilized in the production of polymers, resins, and synthetic rubber, contributing to the development of advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-3-phenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3-phenyloxirane can be compared with other similar oxirane compounds, such as:
Ethylene oxide: A simpler oxirane with a two-carbon backbone, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another oxirane with a three-carbon backbone, used in the production of polyether polyols and as a fumigant.
Styrene oxide: Similar to this compound but without the dimethyl substitution, used in the production of polystyrene and as a chemical intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxiranes.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKHGWDFQQNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906289 | |
| Record name | 2,2-Dimethyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10152-58-6 | |
| Record name | Oxirane, 2,2-dimethyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-phenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-Dimethyl-3-phenyloxirane formed?
A: this compound (4a) is formed as a product of the photolysis of 1,1-dimethyl-2-diazo-2-phenylethanol (1a). The irradiation of (1a) leads to the generation of the carbene intermediate (2a) through the elimination of nitrogen. This carbene can then undergo different reaction pathways, one of which results in the formation of the oxirane (4a) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)


![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)
![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)




![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)

